molecular formula C10H18O2 B13186528 Methyl 2-(3-methylcyclohexyl)acetate

Methyl 2-(3-methylcyclohexyl)acetate

Cat. No.: B13186528
M. Wt: 170.25 g/mol
InChI Key: NAKOHSPXIXFYIF-UHFFFAOYSA-N
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Description

Methyl 2-(3-methylcyclohexyl)acetate is an organic compound with the molecular formula C10H18O2. It is an ester derived from the reaction of 3-methylcyclohexanol and acetic acid. This compound is known for its pleasant odor and is often used in the fragrance industry. Its structure consists of a cyclohexane ring substituted with a methyl group and an acetate group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(3-methylcyclohexyl)acetate can be synthesized through the esterification of 3-methylcyclohexanol with acetic acid in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion.

Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of toluene followed by esterification. The process includes a toluene hydrogenation reaction and an olefinic acid esterification reaction . This method is advantageous due to the availability and low cost of toluene as a starting material.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(3-methylcyclohexyl)acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 3-methylcyclohexanol and acetic acid.

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it back to the alcohol form.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed:

    Hydrolysis: 3-methylcyclohexanol and acetic acid.

    Oxidation: 3-methylcyclohexanoic acid.

    Reduction: 3-methylcyclohexanol.

Scientific Research Applications

Methyl 2-(3-methylcyclohexyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(3-methylcyclohexyl)acetate primarily involves its hydrolysis to release 3-methylcyclohexanol and acetic acid. The ester bond is cleaved by esterases or under acidic or basic conditions. The released alcohol and acid can then participate in various biochemical pathways .

Comparison with Similar Compounds

  • 2-methylcyclohexyl acetate
  • 3-methylcyclohexyl acetate
  • 2-(3-methylcyclohexyl)acetic acid

Comparison: Methyl 2-(3-methylcyclohexyl)acetate is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. Compared to its isomers, it may exhibit different reactivity and stability, making it suitable for specific applications in fragrance and organic synthesis .

Biological Activity

Methyl 2-(3-methylcyclohexyl)acetate is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, synthesis methods, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound (C10H18O2) features a cyclohexyl ring with a methyl group attached to the second position of the acetate moiety. This unique structure contributes to its diverse chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The ester group can undergo hydrolysis, releasing active metabolites that may exert various biological effects. The compound's structure allows for potential hydrogen bonding interactions, which are crucial for its mechanism of action in biological systems.

Pharmacological Properties

Research has indicated that this compound may exhibit several pharmacological properties, such as:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound could inhibit inflammatory pathways, making it a candidate for further investigation in treating inflammatory diseases.
  • Analgesic Activity : Similar compounds have shown pain-relieving properties, indicating potential applications in pain management therapies.

Synthesis Methods

The synthesis of this compound typically involves esterification reactions. A common method includes the reaction of acetic acid with 3-methylcyclohexanol in the presence of an acid catalyst. This process is optimized for high yield and purity, often utilizing advanced separation techniques to isolate the final product .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Enzymatic Interaction Studies : Research has focused on the binding affinity of this compound with various enzymes, highlighting its potential as a substrate or inhibitor in enzymatic reactions. Such studies are essential for understanding its pharmacokinetics and therapeutic applications.
  • Comparative Studies : Similar compounds like methyl butanoate and ethyl acetate have been studied for their biological activities. These comparisons help elucidate the unique properties of this compound, particularly its specific interactions within biological systems.

Data Table: Biological Activities Comparison

CompoundAnti-inflammatoryAnalgesicEnzymatic Interaction
This compoundYesYesActive
Methyl butanoateLimitedNoModerate
Ethyl acetateNoYesLow

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

methyl 2-(3-methylcyclohexyl)acetate

InChI

InChI=1S/C10H18O2/c1-8-4-3-5-9(6-8)7-10(11)12-2/h8-9H,3-7H2,1-2H3

InChI Key

NAKOHSPXIXFYIF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)CC(=O)OC

Origin of Product

United States

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